molecular formula C8H7BrN2 B1525325 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-09-7

3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1525325
M. Wt: 211.06 g/mol
InChI Key: HKIGXGICTGVOBL-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine (3-Br-6-Me-1H-Pyr[3,2-c]Pyr) is a heterocyclic compound that has been studied extensively due to its potential applications in organic synthesis and medicinal chemistry. It is a member of the pyrrolopyridine family of compounds, and is a valuable building block in the synthesis of a variety of other heterocyclic compounds.

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) signaling pathway . Abnormal activation of FGFR is associated with various types of cancers, including breast, lung, and liver cancers. These derivatives can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy .

Antiproliferative Agents

Specific analogs of 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine have shown potent antiproliferative activity against Hep3B cells, a liver cancer cell line . This suggests their potential use as antiproliferative agents in the treatment of liver cancer.

Human Neutrophil Elastase Inhibitors

The compound has also been used as a scaffold in research targeting human neutrophil elastase (HNE) . HNE is an enzyme implicated in various inflammatory diseases, and its inhibition could lead to new treatments for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Anti-Arthritic Drug Development

Derivatives of 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine have been shown to have an inhibitory effect against FMS kinase . This kinase is involved in the pathogenesis of rheumatoid arthritis, suggesting that these derivatives could be developed into anti-arthritic drugs.

MPS1 Inhibition for Cancer Treatment

The pyrrolo[3,2-c]pyridine scaffold has been utilized in the design of MPS1 inhibitors . MPS1 is a kinase involved in cell cycle regulation, and its inhibition has been proposed as a therapeutic strategy for cancer treatment.

Pharmacokinetic Optimization

The compound’s derivatives have been used in the optimization of pharmacokinetic properties for oral bioavailability in drug candidates . This is crucial for developing medications that can be effectively administered orally.

properties

IUPAC Name

3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXGICTGVOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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